5-methyl-N-[4-(phenylcarbonyl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
N-(4-benzoylphenyl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a benzoylphenyl group attached to an oxazole ring, which is further substituted with a methyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzoylphenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine . The reaction is carried out in a dry solvent, such as dichloromethane, under controlled temperature conditions. The mixture is stirred at room temperature overnight, followed by washing with water and brine, and drying over sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzoylphenyl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoylphenyl group can undergo electrophilic substitution reactions, while the oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-(4-benzoylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-benzoylphenyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as a photoreactive compound, it undergoes UV-mediated photo-reactivity, leading to covalent attachment to polymer coatings . In biological systems, it may exert lipid-lowering effects by modulating lipid metabolism pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-benzoylphenyl)methacrylamide: Shares the benzoylphenyl group but differs in the presence of a methacrylamide group.
N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide: Contains a similar benzoylphenyl group but with a different heterocyclic core and a fluorine substitution.
Uniqueness
N-(4-benzoylphenyl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its oxazole ring and carboxamide group make it particularly suitable for photoreactive and biological applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H14N2O3 |
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Molecular Weight |
306.3 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H14N2O3/c1-12-11-16(20-23-12)18(22)19-15-9-7-14(8-10-15)17(21)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,22) |
InChI Key |
RJRYJDCNZWEYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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